molecular formula C8H16O B1593499 2-Methyl-5-heptanone CAS No. 624-42-0

2-Methyl-5-heptanone

Cat. No.: B1593499
CAS No.: 624-42-0
M. Wt: 128.21 g/mol
InChI Key: CCCIYAQYQZQDIZ-UHFFFAOYSA-N
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Description

2-Methyl-5-heptanone: 5-Methyl-2-heptanone , is an organic compound with the molecular formula C8H16O . It belongs to the class of ketones, characterized by a carbonyl group (C=O) bonded to two carbon atoms. This compound is a clear, colorless liquid with a distinctive odor and is used in various industrial and scientific applications .

Safety and Hazards

6-Methylheptan-3-one is flammable and containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . Contact with skin and eyes should be avoided, as well as inhalation of vapor or mist . Good industrial hygiene and safety practices should be followed, including washing hands before breaks and at the end of the workday .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Ethynylation and Hydrogenation: One method involves the ethynylation of acetone with acetylene in the presence of an alkaline catalyst to form 2-methyl-3-butyn-2-ol.

    Aldol Condensation: Another method involves the aldol condensation of acetone and butyraldehyde in the presence of sodium hydroxide.

Industrial Production Methods: Industrial production of 2-Methyl-5-heptanone typically involves large-scale aldol condensation reactions, followed by purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Methyl-5-heptanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted ketones or alcohols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Methyl-5-heptanone involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity, leading to the release of cellular contents and inhibition of cellular processes. This compound has been shown to affect the expression of specific genes related to pathogenicity in fungi, thereby inhibiting fungal growth .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-5-heptanone is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its specific placement of the methyl group and carbonyl group makes it suitable for particular applications in synthesis and industrial processes .

Properties

IUPAC Name

6-methylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16O/c1-4-8(9)6-5-7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCIYAQYQZQDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20211454
Record name Ethyl iso-amyl ketone
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Molecular Weight

128.21 g/mol
Source PubChem
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Boiling Point

164 °C
Record name 6-METHYL-3-HEPTANONE
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Solubility

Soluble in ethanol, ether, benzene, carbon tetrachloride, organic solvents
Record name 6-METHYL-3-HEPTANONE
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Density

0.8304 g/cu cm at 20 °C
Record name 6-METHYL-3-HEPTANONE
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Vapor Pressure

2.75 [mmHg]
Record name Ethyl iso-amyl ketone
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CAS No.

624-42-0
Record name 6-Methyl-3-heptanone
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Record name 6-methylheptan-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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